5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Quinolone antibacterial synthesis Enantioselective reduction Microbial biotransformation

Critical prochiral substrate for enantioselective microbial reduction to (S)-7-hydroxy derivative, the C-7 precursor for sitafloxacin (DU-6859a). Benzyl group ensures chemoselective 7-position reduction. ≥98% purity required for reproducible biotransformation yields. Not interchangeable with other N-substituted analogs in established quinolone routes.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 129306-04-3
Cat. No. B174817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
CAS129306-04-3
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC12C(=O)CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyINVMZALXDUDUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3): A Specialized Spirocyclic Diketone Building Block for Quinolone Antibacterial Synthesis


5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3; molecular formula C₁₃H₁₃NO₂; molecular weight 215.25 g/mol) is a spirocyclic diketone compound featuring a unique 5-azaspiro[2.4]heptane core bearing a 5-benzyl substituent and two carbonyl functionalities at the 4- and 7-positions [1]. It is predominantly employed as a key pharmaceutical intermediate in the synthesis of quinolone carboxylic acid antibacterial agents, most notably as the C-7 substituent precursor for DU-6859a (sitafloxacin) . The compound serves as a prochiral substrate for enantioselective microbial reduction to the corresponding chiral alcohol, establishing the stereochemistry essential for downstream active pharmaceutical ingredients [2]. Commercially, it is available from multiple suppliers in purity grades typically ≥98%, with pricing structured across gram-scale quantities suitable for research and process development . The spirocyclic architecture confers distinct conformational constraints and physicochemical properties—including a calculated LogP of approximately 1.7 —that influence its utility as a building block in medicinal chemistry programs requiring rigid, three-dimensional scaffolds.

Why Generic Substitution Fails for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3) in Process Chemistry and Intermediate Procurement


Although the 5-azaspiro[2.4]heptane-4,7-dione core is a shared scaffold among several related compounds, the specific 5-benzyl substitution pattern on 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione is non-interchangeable in documented synthetic routes to quinolone antibacterial agents. The benzyl group serves as a critical N-protecting moiety that enables regioselective reduction at the 7-position carbonyl while leaving the 4-position intact, a chemoselectivity that is essential for accessing the correct spirocyclic amine intermediate required for C-7 functionalization of the target quinolone [1]. Substitution with alternative N-substituents such as 1-phenylethyl derivatives—while structurally similar and also employed in related antibacterial intermediate synthesis—leads to different stereochemical outcomes in asymmetric reductions and alters the downstream deprotection strategy, fundamentally changing the synthetic route design [2]. Furthermore, the benzyl variant is specifically documented in peer-reviewed literature as the substrate of choice for enantioselective microbial reduction systems producing the chiral alcohol with established yield and enantiomeric purity parameters [3]. Procurement decisions must therefore be driven by the specific synthetic route being employed, as these closely related spirocyclic diketones are not functionally interchangeable without re-optimization of reaction conditions and re-validation of stereochemical outcomes.

Quantitative Comparative Evidence for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3) Versus Closest Analogs


Enantioselective Microbial Reduction: Comparative Chemoselectivity of 5-Benzyl vs. 5-(1-Phenylethyl) Substituted Spirocyclic Diketones

The 5-benzyl-substituted spirocyclic diketone (5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane, compound 7) undergoes enantioselective microbial reduction to the corresponding (S)-7-hydroxy derivative (compound 8) when treated with specific microbial strains, establishing the C-7 stereochemistry required for the DU-6859a C-7 substituent [1]. In contrast, the 5-(1-phenylethyl) analog—bearing an additional methyl substituent on the N-alkyl group—would be expected to exhibit altered steric and electronic properties at the adjacent carbonyl, potentially affecting both the chemoselectivity (4-position vs. 7-position reduction) and the stereochemical outcome of asymmetric transformations. The benzyl variant was specifically selected for the key reduction step in the established route to DU-6859a, where the benzyl group functions as an N-protecting group that can be subsequently removed via hydrogenolysis to liberate the secondary amine for further functionalization [2].

Quinolone antibacterial synthesis Enantioselective reduction Microbial biotransformation DU-6859a intermediate

Physicochemical Property Differentiation: LogP Comparison of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Versus Alternative Spirocyclic Building Blocks

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione exhibits a calculated LogP value of 1.70, as reported in vendor technical datasheets . This moderate lipophilicity reflects the balance between the hydrophobic benzyl aromatic ring and cyclopropane ring system and the polar diketone functionality. In contrast, the parent unsubstituted 5-azaspiro[2.4]heptane (CAS 175-91-3, molecular formula C₆H₁₁N) has a significantly lower calculated LogP of approximately 0.8–1.0, while more highly substituted derivatives bearing additional aromatic or alkyl groups would exhibit elevated LogP values. The LogP of 1.70 positions this compound in a favorable range for organic synthesis intermediates that require adequate solubility in organic solvents for reaction processing while maintaining sufficient polarity for aqueous workup procedures [1].

Medicinal chemistry building blocks Physicochemical property optimization Lipophilicity Spirocyclic scaffolds

Commercial Availability and Purity Specifications: Benchmarking 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Procurement Quality Metrics

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is commercially available from multiple suppliers at a standard purity specification of 98% as determined by HPLC or NMR analysis, with pricing structured across pack sizes from 250 mg to 25 g . The compound carries hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), necessitating appropriate personal protective equipment and handling procedures . In comparison, related spirocyclic intermediates such as (S)-7-amino-5-benzyl-5-azaspiro[2.4]heptane (CAS 129306-07-6) represent downstream chiral amine products with distinct purity specifications and hazard profiles that reflect the presence of the primary amine functionality . The diketone intermediate is procured as the achiral precursor prior to asymmetric transformation steps.

Chemical procurement Purity specifications Research chemical sourcing Quality control

High-Value Application Scenarios for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (CAS 129306-04-3) in Pharmaceutical R&D and Process Chemistry


Scenario 1: Enantioselective Synthesis of (S)-7-Hydroxy-5-benzyl-5-azaspiro[2.4]heptan-4-one as a Key Chiral Intermediate

Process chemistry teams engaged in the synthesis of quinolone carboxylic acid antibacterial agents—particularly those following established routes to DU-6859a (sitafloxacin)—require 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione as the prochiral substrate for enantioselective microbial reduction. This application scenario is supported by peer-reviewed literature documenting the use of this specific compound as the starting material for microbial biotransformation yielding the corresponding (S)-7-hydroxy derivative, which serves as the immediate precursor to the (S)-7-amino-5-azaspiro[2.4]heptane C-7 substituent of the target antibacterial agent [1]. The moderate LogP value of 1.70 facilitates extraction and purification following aqueous biotransformation conditions, while the 98% purity specification ensures reproducibility of enzymatic reduction yields and stereochemical outcomes.

Scenario 2: Development of Alternative Asymmetric Reduction Protocols Using Non-Microbial Catalysts

Medicinal chemistry and process R&D groups seeking to develop alternative asymmetric reduction methods—including chiral ruthenium-catalyzed hydrogenation, organocatalytic transfer hydrogenation, or biocatalytic enzyme panels—utilize 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione as a benchmark substrate for evaluating catalyst performance. The compound's spirocyclic architecture and presence of two chemically distinct carbonyl groups (4-position and 7-position) provide a challenging scaffold for assessing chemoselectivity and enantioselectivity of novel reduction catalysts [1]. The benzyl group's hydrogenolytic lability also enables facile deprotection to the secondary amine after reduction, making this substrate a versatile platform for exploring new synthetic methodologies applicable to spirocyclic amine-containing pharmaceuticals beyond quinolone antibacterials.

Scenario 3: Spirocyclic Building Block Procurement for Fragment-Based Drug Discovery and Library Synthesis

Medicinal chemistry groups conducting fragment-based drug discovery or diversity-oriented synthesis programs procure 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione as a conformationally constrained spirocyclic building block for incorporation into screening libraries. The spirocyclic core confers three-dimensional character and increased fraction of sp³-hybridized carbon atoms (Fsp³ = 0.38) [1] relative to planar aromatic scaffolds, a property associated with improved clinical success rates in drug development. The 5-benzyl substituent provides a synthetic handle for further derivatization via hydrogenolysis to the secondary amine, enabling generation of structurally diverse compound collections. Commercial availability in quantities from 250 mg to 25 g supports both initial fragment screening (mg scale) and hit-to-lead optimization (g scale) without requiring investment in custom synthesis infrastructure.

Scenario 4: Reference Standard Procurement for Analytical Method Development in Quinolone Intermediate Quality Control

Analytical development laboratories supporting quinolone antibacterial manufacturing processes procure 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione as a reference standard for HPLC method development and impurity profiling. The compound's documented use as an intermediate in sitafloxacin synthesis [1] establishes its relevance as a potential process-related impurity or starting material that must be monitored and controlled in API release specifications. The 98% purity certification and availability of analytical data (NMR, HPLC) from commercial suppliers enable method qualification without requiring extensive in-house characterization of the reference material. Hazard classification information (H302, H315, H319, H335) also supports laboratory safety documentation and proper handling procedures during analytical method development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.